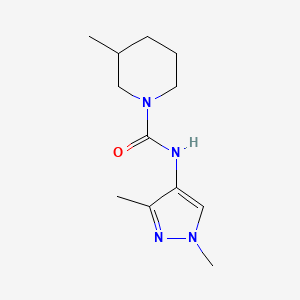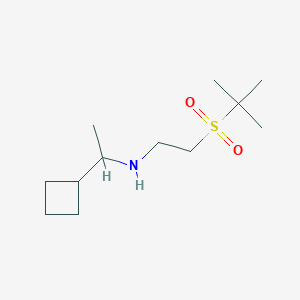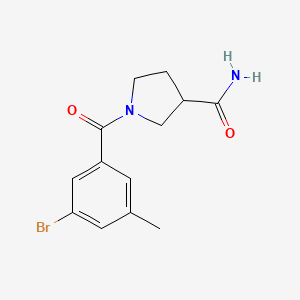![molecular formula C18H22N4O3 B6638507 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6638507.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide, also known as SP-1, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also inhibits the ERK1/2 pathway, which is involved in cell growth and differentiation. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells, leading to programmed cell death. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in cancer research and antimicrobial drug development. However, there are also limitations to its use, including its relatively complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide. One potential direction is the development of this compound as a potential cancer therapeutic agent. Another potential direction is the development of this compound as a new antibiotic. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide can be synthesized through a multistep process involving the reaction of various chemicals such as 2-hydroxybenzaldehyde, malononitrile, and 1,2,4-triazole-3-thiol. The final product is obtained through a cyclization reaction using oxalic acid as a catalyst. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(5-8-22-13-19-12-20-22)21-15-11-18(6-9-24-10-7-18)25-16-4-2-1-3-14(15)16/h1-4,12-13,15H,5-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBVBEZRDLMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)CCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)

![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638500.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![4-chloro-2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638519.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)